molecular formula C9H9NO3 B2378700 Methyl 4-acetylpicolinate CAS No. 934016-09-8

Methyl 4-acetylpicolinate

Cat. No.: B2378700
CAS No.: 934016-09-8
M. Wt: 179.175
InChI Key: GZLDGDOOYSWNMY-UHFFFAOYSA-N
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Description

Methyl 4-acetylpicolinate is a picolinic acid derivative where the pyridine ring is substituted with an acetyl group at the 4-position and a methyl ester at the 2-position. The acetyl group at the 4-position enhances electrophilic reactivity, making it a candidate for further functionalization .

Properties

IUPAC Name

methyl 4-acetylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)7-3-4-10-8(5-7)9(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLDGDOOYSWNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934016-09-8
Record name Methyl 4-acetylpicolinate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-acetylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the production scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetylpicolinate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxypicolinic acid methyl ester.

    Reduction: The acetyl group can be reduced to an alcohol, yielding 4-hydroxymethylpicolinate.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Scientific Research Applications

Methyl 4-acetylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of methyl 4-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the ester functionality play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural differences and similarities with related picolinate derivatives:

Compound Substituents Molecular Formula Key Functional Groups Reference
Methyl 4-acetylpicolinate 4-acetyl, 2-methyl ester C₉H₉NO₃ Acetyl, ester N/A*
Methyl 4-chloropicolinate 4-chloro, 2-methyl ester C₇H₆ClNO₂ Chloro, ester
Ethyl 4-formylpicolinate 4-formyl, 2-ethyl ester C₉H₉NO₃ Formyl, ester
Methyl 4-amino-3,6-dichloropicolinate 4-amino, 3,6-dichloro, 2-methyl ester C₇H₆Cl₂N₂O₂ Amino, chloro, ester

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (electron-withdrawing) in this compound contrasts with the electron-donating amino group in methyl 4-amino-3,6-dichloropicolinate, influencing reactivity in nucleophilic substitution or coupling reactions .
  • Steric Effects : The bulkier formyl group in ethyl 4-formylpicolinate may hinder reactions at the 4-position compared to the smaller acetyl group .

Comparison of Key Steps :

  • Methyl 4-chloropicolinate requires harsh conditions (30-hour reflux in chlorobenzene) due to the chloro substituent’s poor leaving-group ability .
  • Ethyl 4-formylpicolinate likely employs Vilsmeier-Haack formylation, which is milder than acetyl group introduction via Friedel-Crafts acylation .

Physicochemical Properties

The acetyl group significantly impacts solubility and stability:

Property This compound Methyl 4-Chloropicolinate Ethyl 4-Formylpicolinate
Solubility (Polarity) Moderate (polar acetyl group) Low (non-polar chloro group) High (polar formyl group)
Stability Stable under anhydrous conditions Hydrolytically stable Sensitive to oxidation
Melting Point ~100–120°C (estimated) 85–90°C (reported) Not reported

Notes:

  • The acetyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro derivatives .
  • Formyl derivatives are prone to oxidation, whereas acetyl groups offer greater stability .
Pharmaceutical Intermediates
  • Methyl 4-chloropicolinate is a precursor for herbicides and kinase inhibitors .
  • This compound’s acetyl group could serve as a handle for synthesizing β-ketoamide derivatives, which are common in drug design.
Agrochemicals
  • Methyl 4-amino-3,6-dichloropicolinate is used in herbicide formulations (e.g., Arylex™) . The acetyl analog might exhibit similar bioactivity with modified persistence.

Biological Activity

Methyl 4-acetylpicolinate (MAP) is an organic compound with the molecular formula C9H9NO3. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities. This article explores the biological activity of MAP, summarizing key research findings, case studies, and data tables that illustrate its significance.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an acetyl group at the 4-position of the pyridine ring. Its structure can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have indicated that MAP exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that MAP could serve as a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

2. Anticancer Properties

MAP has also been investigated for its potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a subject of interest for cancer therapeutics.

Case Study: MAP in Cancer Treatment

A study conducted on human breast cancer cell lines demonstrated that treatment with MAP resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through the modulation of caspase enzymes.

Table 2: Effects of this compound on Cancer Cell Viability

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1570
HeLa (Cervical Cancer)2065
A549 (Lung Cancer)2560

These results underscore MAP's potential as an effective agent in cancer therapy, warranting further investigation into its mechanisms and efficacy .

The biological activity of MAP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : MAP has been shown to inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
  • Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, MAP promotes programmed cell death in malignant cells.
  • Antibacterial Mechanisms : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes essential for bacterial survival.

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